Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have been actively working on synthesizing new derivatives and compounds using ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate or related structures as starting materials or intermediates. For example, the synthesis of Schiff and Mannich bases from isatin derivatives has been achieved by reacting ethyl imidate hydrochlorides with ethyl carbazate, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which were further reacted to form Schiff bases and N-Mannich bases with piperidine (Bekircan & Bektaş, 2008). Such processes exemplify the compound's utility in synthesizing diverse organic molecules with potential applications in drug development and material science.
Antimicrobial Activity Studies
The antimicrobial properties of derivatives synthesized from this compound have been a significant area of research. For instance, the synthesis of new 1,2,4-triazole derivatives and their subsequent screening for antimicrobial activities have been reported. Some of these synthesized compounds demonstrated good or moderate activities against various microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
Medicinal Chemistry Applications
In medicinal chemistry, the compound and its derivatives have been explored for their potential therapeutic applications. Research has focused on designing and synthesizing novel molecules that could serve as drug candidates for various diseases. The work on novel fluoroquinolones, which involved synthesizing and evaluating derivatives against Mycobacterium tuberculosis, illustrates the compound's relevance in developing new antibacterial agents (Shindikar & Viswanathan, 2005).
Chemical Transformations and Reactions
The compound has also been used in studies focused on chemical transformations and reactions, contributing to the broader field of organic chemistry. For instance, research on the chemistry of iminofurans has explored the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, including piperazine, leading to the formation of N,N′-disubstituted piperazine derivatives (Vasileva et al., 2018). Such studies advance our understanding of reaction mechanisms and the synthesis of complex organic structures.
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-28-19(26)18-16(22-10-12-23(13-11-22)20(27)29-4-2)14-17(25)24(21-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNPBJTINRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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